molecular formula C14H19N3O B2757490 6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile CAS No. 2197667-96-0

6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile

Cat. No.: B2757490
CAS No.: 2197667-96-0
M. Wt: 245.326
InChI Key: IVHYHZSEDWKGDM-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C14H19N3O and a molecular weight of 245.326, is known for its potential biological activity and various applications in scientific research.

Preparation Methods

The synthesis of 6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction typically involves the use of organoboron reagents, palladium catalysts, and mild reaction conditions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It is studied for its potential therapeutic effects.

    Industry: It is used in the development of new materials and chemicals

Mechanism of Action

The mechanism of action of 6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system being studied. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects.

Comparison with Similar Compounds

6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-2-carbonitrile
  • 6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-4-carbonitrile

These compounds share similar structures but may have different properties and applications, making this compound unique in its specific uses and effects.

Properties

IUPAC Name

6-[2-(dimethylamino)cyclohexyl]oxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-17(2)12-5-3-4-6-13(12)18-14-8-7-11(9-15)10-16-14/h7-8,10,12-13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHYHZSEDWKGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1OC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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